molecular formula C6H9ClN2S B3427881 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride CAS No. 62501-45-5

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

Cat. No. B3427881
CAS RN: 62501-45-5
M. Wt: 176.67 g/mol
InChI Key: KAHPDWLNROMIHC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is a chemical compound with the linear formula C6H9ClN2S . It has a molecular weight of 176.669 .


Synthesis Analysis

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . In the mononuclear title complex, the Cu (I) ion is in a slightly distorted tetra-hedral coordination geometry formed by two P atoms from two triphenyl-phosphane ligands, one S atom from a 4,6-dimethyl-pyrimidine-2 (1H)-thione ligand and one iodide ion .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride can be represented as a 2D Mol file or as a computed 3D SD file . The Cu (I) ion is in a slightly distorted tetra-hedral coordination geometry formed by two P atoms from two triphenyl-phosphane ligands, one S atom from a 4,6-dimethyl-pyrimidine-2 (1H)-thione ligand and one iodide ion .


Physical And Chemical Properties Analysis

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride has a molecular weight of 176.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .

Scientific Research Applications

Photodissociation and Electrochemical Reactions

  • 4,6-Dimethyl-2-thiopyrimidine undergoes a reduction process in aqueous media, leading to free radicals and dimerization. These dimers can be oxidized electrochemically to regenerate the parent monomers. Additionally, they exhibit photodissociation to quantitatively regenerate parent monomers, which is significant in understanding nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).

Crystal Structure Analysis

  • The molecular adduct of 4,6-dimethylpyrimidine-2(1H)-thione and thiourea has been analyzed, providing insights into its crystal structure and hydrogen bonding interactions, which are crucial in the formation of polymeric chains (Seth & Sur, 1995).

Complex Formation

  • The complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone with various compounds has been investigated, highlighting its interactions in various chemical contexts. For instance, its coordination with dysprosium(III) tris(acetylacetonate) in aqueous methanol was studied, revealing insights into its basicity, acidity, and stability constants (Pod''yachev et al., 1994).

Synthesis and Biological Evaluation

  • This compound was used in the synthesis of various pyrimidine derivatives, demonstrating its role in the creation of new chemical structures. Some of these derivatives showed promising antimicrobial activity, underlining the compound's potential in medicinal chemistry (Sayed, Shamroukh, & Rashad, 2006).

Synthesis of Derivatives

  • It has been utilized in the synthesis of derivatives like 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, showcasing the compound's versatility in chemical synthesis processes (Xu, Zhu, & Wang, 2013).

Interaction with Other Compounds

  • Research has explored its interaction with other molecules, such as its reaction with 2-(chloromethyl)-pyridine derivatives, leading to the creation of new chemical structures. These interactions are essential for understanding the compound's chemical behavior and potential applications (Ma et al., 2018).

properties

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHPDWLNROMIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182455
Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

CAS RN

62501-45-5, 28176-16-1
Record name 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1)
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Record name 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?)
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride
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Record name 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
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Record name 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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